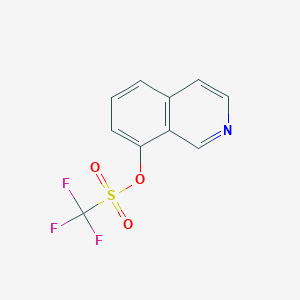
Isoquinolin-8-yl trifluoromethanesulfonate
Descripción general
Descripción
Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Isoquinolin-8-yl trifluoromethanesulfonate can be represented by the SMILES notation:O=S(=O)(OC1=C2\\N=CC=C\\C2=C\\C=C\\1)C(F)(F)F . The InChI representation is InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H . Physical And Chemical Properties Analysis
Isoquinolin-8-yl trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . Its exact mass and monoisotopic mass are 277.00204871 g/mol . It has a complexity of 390 and a topological polar surface area of 64.6 Ų . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Isoquinolin-8-yl trifluoromethanesulfonate is used as a catalyst in organic synthesis. It is particularly effective in the cyclization of various organic compounds. For instance, silver trifluoromethanesulfonate is known to efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides, providing a direct and mild route to this skeleton (Yeom, Kim, & Shin, 2008).
Synthesis of Isoquinoline and Beta-Carboline Derivatives
The compound facilitates the conversion of amides into isoquinoline and beta-carboline derivatives. This process is notable for its mild electrophilic amide activation and short reaction times, even with nonactivated and halogenated phenethylene derived amides (Movassaghi & Hill, 2008).
Development of Isoquinoline-based Alkaloids
Isoquinolin-8-yl trifluoromethanesulfonate is used in synthesizing isoquinoline-based polycyclic lactams, such as isoindoloisoquinolinones. This synthesis is significant for the pharmaceutical industry, especially in the development of various alkaloids (Selvakumar et al., 2015).
In Molecular Synthesis and Reactivity Studies
The compound finds application in molecular synthesis and reactivity studies. For example, propyne iminium trifluoromethanesulfonates react with isoquinoline to form various isoquinolinium salts, which are useful in understanding molecular interactions and synthesis pathways (Kratzer, Steinhauser, & Maas, 2014).
Role in Developing DNA-Interactive Agents
Isoquinolin-8-yl trifluoromethanesulfonate is utilized in the development of new ring systems that can interact with DNA. This application is critical in the field of medicinal chemistry, particularly in the development of anticancer and other therapeutic agents (Mingoia, 2001).
Use in Negishi Coupling for Drug Synthesis
The compound is instrumental in the Negishi coupling process, a key step in the synthesis of certain drug substances, such as B-Raf kinase inhibitors (Denni-Dischert et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
isoquinolin-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALAZWDGYMEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180056 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-8-yl trifluoromethanesulfonate | |
CAS RN |
1086392-54-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



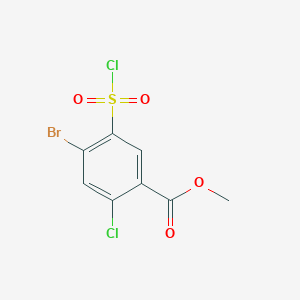
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
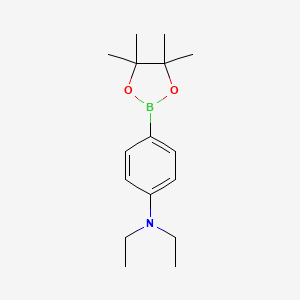
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)
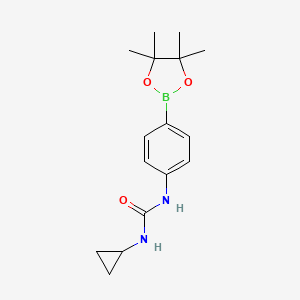
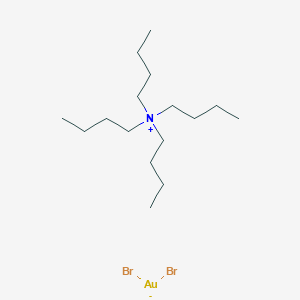
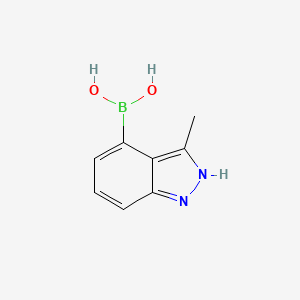
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
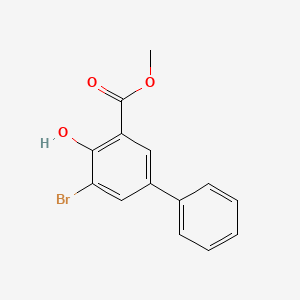
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)